4-[2-(Diethylamino)ethoxy]benzoic acid
Description
4-[2-(Diethylamino)ethoxy]benzoic acid (CAS: 34329-16-3) is a benzoic acid derivative featuring a diethylaminoethyl ether substituent at the para position. This compound is structurally characterized by a hydrophilic carboxylic acid group and a tertiary amine moiety connected via an ethoxy linker. Such a configuration imparts unique physicochemical properties, including pH-dependent solubility and amphiphilic behavior, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZUHDIOOUSIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diethylamino)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[2-(Diethylamino)ethoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Diethylamino)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- The hydrochloride salt form further improves solubility for pharmaceutical formulations .
- Heterocyclic Substituents: Imidazole () and pyrrolidinone () groups introduce hydrogen-bonding capabilities and influence biological activity. For example, the imidazole-containing analog (Dazoxiben) acts as a thromboxane A2 synthase inhibitor, critical in antiplatelet therapy .
- Functional Group Diversity : Methacryloyloxy substitution () introduces polymerizable double bonds, enabling use in cross-linked polymers or drug delivery systems .
Key Observations:
- Schiff Base Intermediates: Azetidinone and thiazolidinone derivatives () are synthesized via cyclization reactions involving Schiff bases, highlighting versatility in heterocycle formation .
- Salt Formation : Hydrochloride salts (e.g., ) are typically prepared by treating free bases with HCl, improving stability and solubility .
Physicochemical Properties
- Lipophilicity: The diethylaminoethoxy substituent confers a LogP of 3.7 (), higher than dimethylamino analogs (LogP ~2.5), favoring blood-brain barrier penetration .
- Solubility : Carboxylic acid derivatives exhibit pH-dependent solubility, with improved dissolution in alkaline conditions. Hydrochloride salts (e.g., ) enhance aqueous solubility .
- Thermal Stability : Long-chain alkyl derivatives (e.g., 4-(Dodecyloxy)benzoic acid) show higher melting points, suitable for liquid crystal applications .
Biological Activity
4-[2-(Diethylamino)ethoxy]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Overview of the Compound
This compound, also known as DEAB, is a benzoic acid derivative characterized by the presence of a diethylamino group and an ethoxy substituent. This structural configuration is believed to enhance its solubility and biological activity.
The biological activity of DEAB can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : DEAB has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets alpha-amylase and alpha-glucosidase, which are crucial for carbohydrate metabolism, leading to reduced glucose production and potential antidiabetic effects.
- Cell Signaling Modulation : The compound modulates cell signaling pathways, influencing gene expression related to inflammatory responses. This suggests potential anti-inflammatory properties.
Pharmacological Properties
Research indicates that DEAB exhibits a range of biological activities:
- Antimicrobial Activity : DEAB demonstrates significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Potential : Studies have reported that DEAB can induce apoptosis in cancer cells. In vitro assays showed that it inhibited the growth of cancer cell lines without significant cytotoxicity to normal cells .
- Antidiabetic Effects : The inhibition of carbohydrate-metabolizing enzymes suggests that DEAB may help manage blood sugar levels, indicating its potential as an antidiabetic agent .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of DEAB against several bacterial strains. The results indicated that DEAB exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Effects
In a controlled experiment involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, DEAB was found to significantly reduce cell viability at concentrations above 10 μM. Notably, it did not exhibit cytotoxic effects on normal fibroblast cells at similar concentrations, suggesting a selective action against cancer cells .
Biochemical Pathways Involved
The compound's interactions with biochemical pathways are crucial for understanding its effects:
- Metabolic Pathways : DEAB's inhibition of alpha-amylase affects carbohydrate metabolism, which may contribute to its antidiabetic properties.
- Proteostasis Network Modulation : Research indicates that DEAB may enhance the activity of proteasomes and lysosomes, critical components in cellular protein degradation systems. This modulation could be beneficial in aging-related diseases where protein homeostasis is disrupted .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
